molecular formula C9H9BrN2S B1276962 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine CAS No. 728885-92-5

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

Cat. No. B1276962
M. Wt: 257.15 g/mol
InChI Key: LCAOSAKZHGENGR-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine is a derivative of isothiazolopyridine, a class of heterocyclic compounds that have been the subject of various synthetic investigations. These compounds are of interest due to their potential applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and synthetic methods.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of precursors that can undergo various reactions to form complex ring systems. For example, the precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to construct polyheterocyclic ring systems through reactions with arylidene malononitriles and ethyl acetoacetate, among others . Similarly, the synthesis of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was achieved through a condensation reaction involving a bromo-dichloropyrimidine and an amino-triazole-thiol . These methods suggest that the synthesis of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine would likely involve halogenated precursors and nucleophilic agents to construct the isothiazolopyridine core.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of multiple rings that may include nitrogen, sulfur, or oxygen atoms. The crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, revealed a planar thienopyridine moiety stabilized by intermolecular and intramolecular hydrogen bonds . This suggests that the 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine would also exhibit a planar structure around the isothiazolopyridine core, potentially influencing its chemical reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of isothiazolopyridines can be inferred from the reactions of similar compounds. For instance, the cleavage of the N–O bond in isoxazolopyridine-thiols led to hydroxy derivatives, which were further transformed into methylisothiazolopyridines . The reactivity of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione with amines to form thioureas indicates that the bromo-ethyl-methyl derivative might also participate in nucleophilic substitution reactions, given the presence of a reactive bromine atom.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine are not directly reported, related compounds provide some insights. The planarity of the thienopyridine moiety and the potential for hydrogen bonding suggest that the compound may have solid-state stability and could form crystalline structures. The presence of bromine and the potential for further functionalization imply that the compound could have significant reactivity, which might be exploited in further chemical transformations or in the development of pharmaceuticals. The antibacterial properties of pyrazolopyridine-based heterocycles also suggest that the compound may have biological activity worth exploring.

Scientific Research Applications

Synthesis and Biological Activity

  • Isothiazolopyridines, pyridothiazines, and pyridothiazepines are compounds with significant biological activities. The synthesis of these compounds, including 3-Bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and related structures, was reported using conventional methods and microwave-assisted techniques. This research highlights the importance of such compounds in medicinal chemistry (Youssef, Azab, & Youssef, 2012).

Anticonvulsant Properties

  • Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives, related to 3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine, were found to possess anticonvulsant properties. This study demonstrates the potential of these compounds in developing new treatments for seizure disorders (Paronikyan, Noravyan, Dzhagatspanyan, Nazaryan, & Paronikyan, 2002).

Antiproliferative Activity

  • New 3-substituted aminoisoxazolo[5,4-b]pyridines were synthesized and tested for their antiproliferative activity. Some of these compounds showed significant cytotoxic activity against various human and mouse tumor cell lines. This research suggests the potential use of these compounds in cancer treatment (Poręba, Wietrzyk, & Opolski, 2002).

Fluorescence Properties

  • New ester derivatives of isothiazolo[5,4-b]pyridine were synthesized and studied for their optical properties. The differences in emission spectra in various solvents indicate potential applications in the field of fluorescence-based sensors or bioimaging (Krzyżak, Śliwińska, & Malinka, 2015).

Antibacterial Evaluation

Synthesis of Related Compounds

properties

IUPAC Name

3-bromo-6-ethyl-5-methyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-3-7-5(2)4-6-8(10)12-13-9(6)11-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAOSAKZHGENGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415414
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine

CAS RN

728885-92-5
Record name 3-bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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